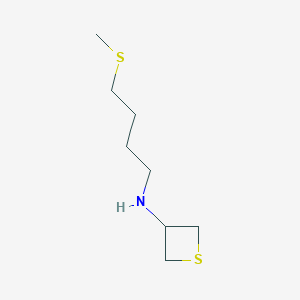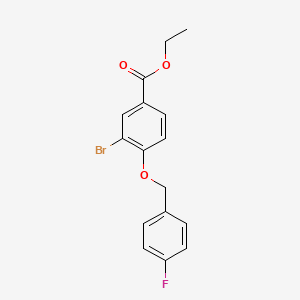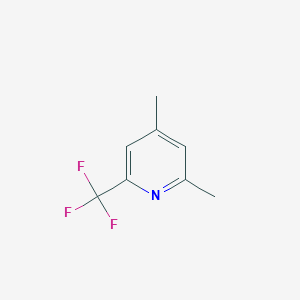![molecular formula C14H24F2N2O2 B13010057 tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)
tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Vorbereitungsmethoden
The synthesis of tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often require an inert atmosphere, such as argon, and may involve catalysts like palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can be compared with other spiro compounds, such as:
- tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
- tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
These compounds share similar structural features but differ in their functional groups and fluorine substitution patterns. The presence of fluorine atoms in tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate enhances its stability and reactivity, making it unique among its peers .
Eigenschaften
Molekularformel |
C14H24F2N2O2 |
|---|---|
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
tert-butyl 11,11-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-4-5-13(10-18)6-7-17-9-14(13,15)16/h17H,4-10H2,1-3H3 |
InChI-Schlüssel |
FFBXQWJBIFWWQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)
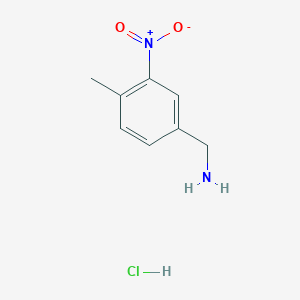
![N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13010002.png)
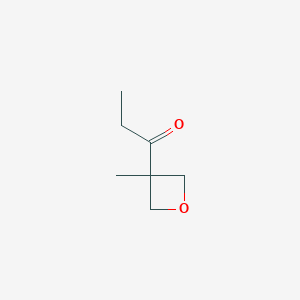
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
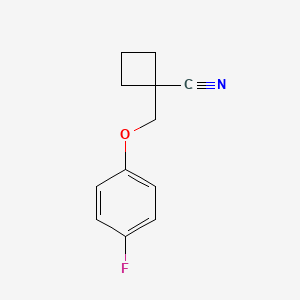

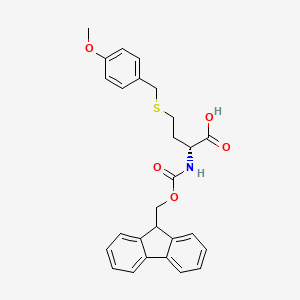
![tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B13010030.png)
![Bicyclo[3.1.1]heptane-1,5-diamine](/img/structure/B13010042.png)
